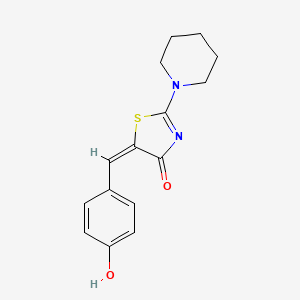![molecular formula C29H24FN3O2 B15013195 N-({N'-[(1E)-1-{[11'-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15013195.png)
N-({N'-[(1E)-1-{[11'-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a hydrazinecarbonyl moiety, and a fluorobenzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the biphenyl and fluorobenzamide precursors. The key steps include:
Formation of the Biphenyl Group: This can be achieved through reactions such as the Suzuki coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Synthesis of the Hydrazinecarbonyl Moiety: This step involves the reaction of hydrazine with a carbonyl compound to form the hydrazinecarbonyl group.
Coupling of the Biphenyl and Hydrazinecarbonyl Groups: This step involves the reaction of the biphenyl compound with the hydrazinecarbonyl compound under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability.
化学反应分析
Types of Reactions
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound.
科学研究应用
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemicals with specific properties.
作用机制
The mechanism of action of N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Proteins, enzymes, and receptors that the compound can bind to and modulate their activity.
Pathways Involved: Signaling pathways and metabolic pathways that are affected by the compound’s interaction with its molecular targets.
相似化合物的比较
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can be compared with other similar compounds, such as:
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide: Similar structure but with a bromine atom instead of a fluorine atom.
These comparisons highlight the uniqueness of the fluorine atom in N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C29H24FN3O2 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
3-fluoro-N-[2-oxo-2-[(2E)-2-[2-phenyl-1-(4-phenylphenyl)ethylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C29H24FN3O2/c30-26-13-7-12-25(19-26)29(35)31-20-28(34)33-32-27(18-21-8-3-1-4-9-21)24-16-14-23(15-17-24)22-10-5-2-6-11-22/h1-17,19H,18,20H2,(H,31,35)(H,33,34)/b32-27+ |
InChI 键 |
RFNFCZNOVSUKQC-QVAGMWBUSA-N |
手性 SMILES |
C1=CC=C(C=C1)C/C(=N\NC(=O)CNC(=O)C2=CC(=CC=C2)F)/C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)CC(=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({N'-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B15013116.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B15013117.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15013123.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15013128.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B15013138.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15013141.png)

![N-({N'-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013150.png)
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15013151.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B15013166.png)
![N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B15013178.png)

![3-[5,6-bis(1,3-benzodioxol-5-yl)-1,3,8-trioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoic acid](/img/structure/B15013201.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013203.png)
